1-(4-fluorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
1-(4-Fluorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a bicyclic heterocyclic compound featuring a thienoimidazolone core modified with fluorophenyl and p-tolyl substituents.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-12-2-6-14(7-3-12)20-16-10-25(23,24)11-17(16)21(18(20)22)15-8-4-13(19)5-9-15/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAAFUVPYYOHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a thieno-imidazole core structure, which is known for its potential pharmacological applications, particularly in the fields of antiviral and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F N₂O₂S, with a molecular weight of approximately 324.37 g/mol. Its unique structural features contribute to its reactivity and biological activity. The presence of the fluorophenyl and toluidine groups enhances its interaction with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methodologies, commonly involving cyclization reactions. One typical approach includes:
- Preparation of Precursors : Appropriate thienyl and imidazole derivatives are synthesized.
- Cyclization : The precursors undergo cyclization in the presence of sulfur sources and nitrogen bases.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar heterocyclic compounds. For instance, compounds within this class have demonstrated effectiveness against various viral infections by inhibiting specific enzymes involved in viral replication. Notably, some analogs have shown significant activity against HIV and other viruses:
- Anti-HIV Activity : Compounds similar to this compound exhibited half-maximal effective concentrations (EC50) in the low micromolar range (e.g., EC50 = 3.98 μM) with favorable therapeutic indices .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies on related thieno-imidazole derivatives indicate:
- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). For example, certain derivatives displayed IC50 values in the range of 8.2 to 32.1 μM against various cancer cell lines .
The mechanism of action for compounds like this compound typically involves:
- Enzyme Inhibition : These compounds may interact with specific enzymes or receptors critical for viral replication or cancer cell proliferation. For instance, they can inhibit DNA topoisomerase I or other key metabolic enzymes .
Case Studies
Several case studies have documented the biological activity of related compounds:
| Study | Compound | Activity | EC50/IC50 |
|---|---|---|---|
| Study A | Thienotriazole Derivative | Anti-HIV | EC50 = 3.98 μM |
| Study B | Mannich Base Analog | Anticancer (HeLa) | IC50 = 8.2 - 32.1 μM |
| Study C | Thieno-imidazole Compound | Antiviral (TMV) | EC50 = 58.7 μg/mL |
Comparison with Similar Compounds
The structural and functional uniqueness of this compound becomes apparent when compared to analogs within the thienoimidazolone family. Below is a detailed analysis:
Structural Analogs with Halogen Substitutions
Key Observations :
- Halogen vs. The trifluoromethyl group (CF₃) in the analog from introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .
- Thione vs. Sulfone : The thione (C=S) variant in exhibits distinct reactivity compared to the sulfone (O=S=O) in the target compound. Sulfones are generally more polar and less prone to nucleophilic attack, making them favorable in drug design .
Analogs with Alkoxy and Aryl Modifications
Key Observations :
- Alkoxy Groups : Ethoxy and methoxy substituents (e.g., ) improve aqueous solubility due to their polar nature but may reduce blood-brain barrier penetration.
- Safety Profiles : Compounds with alkoxy groups require stringent handling (e.g., P210 precaution: "Keep away from heat") , whereas halogenated analogs may pose higher toxicity risks.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(4-fluorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Solvent selection : Polar solvents (e.g., DMF, ethanol) enhance solubility and reaction rates, as demonstrated in multi-step syntheses of analogous thienoimidazoles .
- Temperature and time : Reflux conditions (40–120°C) and extended reaction times (18–24 hours) improve cyclization and intermediate formation .
- Catalysts : Acid catalysts (e.g., H₂SO₄) or oxidizing agents (e.g., NaIO₄) are critical for imidazole ring closure and sulfone formation .
- Validation : Monitor reaction progress via TLC or HPLC, and purify using recrystallization (ethanol/water mixtures) or column chromatography .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques ensures accurate structural confirmation:
Advanced Research Questions
Q. How do structural modifications in the fluorophenyl and tolyl substituents influence the compound's bioactivity, and what methodological approaches can validate these effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace fluorophenyl with chlorophenyl or methoxyphenyl to assess electronic effects on antimicrobial activity .
- Modify the tolyl group with bulkier substituents (e.g., trifluoromethyl) to evaluate steric impacts on enzyme inhibition .
- Validation :
- In vitro assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) or cancer cell lines (e.g., MCF-7) using MIC or MTT assays .
- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450, tubulin) using software like AutoDock .
Q. When encountering contradictory data in solubility or reactivity across studies, what analytical strategies should researchers employ to resolve discrepancies?
- Methodological Answer :
- Systematic parameter variation : Replicate experiments under reported conditions (e.g., solvent polarity, temperature gradients) to identify outliers .
- Advanced analytics :
- DSC/TGA : Detect polymorphic forms or hydrate formation affecting solubility .
- HPLC-PDA : Quantify impurities or degradation products influencing reactivity .
- Control experiments : Compare with structurally validated analogs (e.g., 1-(3-chlorophenyl) derivatives) to isolate substituent-specific effects .
Q. What in silico methods are suitable for predicting the molecular interactions of this compound with biological targets, and how can these predictions be experimentally validated?
- Methodological Answer :
- Computational tools :
- Molecular docking (AutoDock Vina) : Predict binding affinities to targets like kinases or GPCRs .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior .
- Experimental validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified proteins .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported synthetic yields for this compound?
- Methodological Answer :
- Critical parameter review : Ensure exact replication of solvent ratios, catalyst loading, and inert atmosphere (N₂/Ar) .
- Scale-dependent effects : Test small vs. large-scale syntheses; continuous flow reactors may improve reproducibility in batch reactions .
- Collaborative verification : Cross-validate results with independent labs using shared protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
